molecular formula C18H22N2O4 B2925941 Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-84-7

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2925941
CAS No.: 859858-84-7
M. Wt: 330.384
InChI Key: BFKAJHUKOGXELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a piperazine-1-carboxylate derivative featuring a 7-methyl-2-oxochromene (coumarin) moiety. The chromene group, a bicyclic structure with an oxygen heteroatom, is notable for its role in natural products and pharmaceuticals, often associated with antioxidant, anticoagulant, and anti-inflammatory activities . The piperazine ring, a six-membered diamine, enhances solubility and bioavailability while serving as a scaffold for functionalization.

Properties

IUPAC Name

ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKAJHUKOGXELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

    Chemical Reactions Analysis

    Types of Reactions: Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    • Oxidation: The chromen-4-yl moiety can be oxidized to form quinones.

    • Reduction: The compound can be reduced to form hydroxyl derivatives.

    • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    • Substitution: Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.

    Major Products Formed:

    • Oxidation: Quinones and other oxidized derivatives.

    • Reduction: Hydroxylated derivatives.

    • Substitution: Substituted piperazines.

    Scientific Research Applications

    Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

    • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

    • Biology: It can be used as a probe in biological studies to understand cellular processes.

    • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    • Industry: It can be used in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism by which Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

    Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    Piperazine-1-carboxylates exhibit diverse biological activities depending on their substituents. Key structural analogs and their properties include:

    Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
    Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) 2-Methoxyphenyl, piperidine C20H29N3O3 Synthesized via reductive amination; CNS targeting potential
    Ethyl 4-(2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetyl)piperazine-1-carboxylate Chlorophenyl, methylsulfonyl, acetyl C17H23ClN4O5S Sulfonamide group enhances metabolic stability
    Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl C13H17N3O4 Nitro group increases electrophilicity; used in intermediates
    Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl C13H18ClN3O2 Amino group improves solubility; potential for enzyme inhibition
    tert-Butyl 4-((3-(ethoxycarbonylamino)-1H-pyrazol-5-yl)methyl)piperazine-1-carboxylate Pyrazole, ethoxycarbonylamino C17H28N6O4 Pyrazole moiety may confer kinase inhibitory activity

    Key Observations :

    • Electron-Withdrawing Groups (e.g., nitro, sulfonyl) : Enhance stability and electrophilicity but may reduce bioavailability due to increased polarity .
    • Aromatic Substituents (e.g., methoxyphenyl, chlorophenyl) : Influence receptor binding specificity, as seen in CNS-targeting compounds .
    • Heterocyclic Additions (e.g., pyrazole, chromene) : Expand biological activity; chromene derivatives are linked to anticoagulant effects .

    Yield Comparison :

    • tert-Butyl derivatives () achieve moderate yields (~47%) .
    • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () is commercially available, suggesting optimized synthetic protocols.
    Stability and Pharmacokinetics
    • Gastric Fluid Stability: Fluorophenyl-substituted analogs (e.g., , compounds 1a/1b) degrade in simulated gastric fluid due to hydrolysis-sensitive oxazolidinone rings . The chromene group in the target compound may confer better stability via hydrophobic interactions.
    • Metabolic Resistance : Sulfonamide and tert-butoxycarbonyl (Boc) groups () resist first-pass metabolism, enhancing half-life .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.